molecular formula C11H11F3N2O2 B8278664 (RS)-4-Methyl-4-(4-trifluoromethoxy-phenyl)-4,5-dihydro-oxazol-2-ylamine

(RS)-4-Methyl-4-(4-trifluoromethoxy-phenyl)-4,5-dihydro-oxazol-2-ylamine

Cat. No. B8278664
M. Wt: 260.21 g/mol
InChI Key: CMAMNPHNGJYBAM-UHFFFAOYSA-N
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Patent
US08604061B2

Procedure details

((RS)-4-Methyl-4-(4-trifluoromethoxy-phenyl)-4,5-dihydro-oxazol-2-ylamine was sepa-rated by chiral HPLC (Chiralpak AD, EtOH/heptane 10:90) to give (S)-4-methyl-4-(4-trifluoromethoxy-phenyl)-4,5-dihydro-oxazol-2-ylamine. (+)-Enantiomer. Viscous colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:8]2[CH:13]=[CH:12][C:11]([O:14][C:15]([F:18])([F:17])[F:16])=[CH:10][CH:9]=2)[CH2:6][O:5][C:4]([NH2:7])=[N:3]1>CCO.CCCCCCC>[CH3:1][C@:2]1([C:8]2[CH:9]=[CH:10][C:11]([O:14][C:15]([F:18])([F:16])[F:17])=[CH:12][CH:13]=2)[CH2:6][O:5][C:4]([NH2:7])=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N=C(OC1)N)C1=CC=C(C=C1)OC(F)(F)F
Step Two
Name
EtOH heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[C@]1(N=C(OC1)N)C1=CC=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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